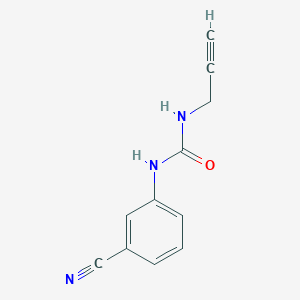

1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea

Description

Propriétés

IUPAC Name |

1-(3-cyanophenyl)-3-prop-2-ynylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-2-6-13-11(15)14-10-5-3-4-9(7-10)8-12/h1,3-5,7H,6H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGGJZBTIDXEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)NC1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activities, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of isocyanates with appropriate amines or phenolic compounds. The introduction of the prop-2-yn-1-yl group is crucial as it influences the compound's biological activity. Various synthetic pathways have been explored, often yielding derivatives with enhanced potency against specific biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of human colon (HCT116), breast (MCF-7), and lung adenocarcinoma (A549) cells. The IC50 values for these activities typically range from low micromolar to nanomolar concentrations, indicating potent activity.

The mechanism underlying the anticancer activity of this compound appears to involve multiple pathways, including:

- Inhibition of PI3K/mTOR signaling : This pathway is crucial for cell growth and proliferation. Compounds similar to this compound have been noted to inhibit these pathways effectively, leading to reduced cell survival and increased apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Case Study 1: Antiproliferative Effects

A study conducted on various derivatives of urea highlighted the significant antiproliferative effects of this compound in comparison to standard chemotherapy agents like Doxorubicin. The study found that this compound not only exhibited lower toxicity but also maintained efficacy against resistant cancer cell lines, making it a promising candidate for further development .

Case Study 2: In Vivo Efficacy

In vivo studies using mouse models have shown that administration of this compound resulted in a marked reduction in tumor size compared to control groups. The study reported a significant decrease in tumor volume after treatment, correlating with the in vitro findings .

Applications De Recherche Scientifique

Medicinal Chemistry

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of compounds related to 1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea. For instance, research indicates that derivatives containing a urea moiety exhibit significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2 and Huh7), human lung carcinoma (A549), and acute promyelocytic leukemia (HL-60) cells. The structure–activity relationship (SAR) studies revealed that modifications to the aryl urea structure can enhance selectivity and reduce toxicity compared to traditional chemotherapy agents like Doxorubicin .

Mechanism of Action

The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation. The incorporation of a 1,2,3-triazole ring into the compound has been shown to further enhance its safety profile while retaining anti-cancer activity. This suggests that the design of new analogs based on this framework could lead to more effective therapeutic agents with fewer side effects .

Enzyme Inhibition

FAAH Inhibition

Another significant application of this compound is its role as a modulator of fatty acid amide hydrolase (FAAH). FAAH is an enzyme involved in the degradation of endocannabinoids, which play a critical role in pain modulation and inflammation. Compounds similar to this compound have been identified as potent FAAH inhibitors, suggesting potential therapeutic applications in pain management and neuroinflammatory disorders .

Molecular Design and Synthesis

Synthesis Techniques

The synthesis of this compound typically involves nucleophilic addition reactions followed by cycloaddition techniques such as copper-catalyzed azide–alkyne cycloaddition (CuAAC). These methods allow for the efficient construction of complex molecular architectures that can be tailored for specific biological activities. The use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for confirming the structural integrity of synthesized compounds .

Table: Summary of Research Findings on this compound Derivatives

Comparaison Avec Des Composés Similaires

Structural and Functional Insights

Substituent Effects on Planarity and Hydrogen Bonding: The 3-cyanophenyl group in the target compound may enhance planarity compared to bulkier substituents (e.g., diisopropyl in ). The cyano group’s electron-withdrawing nature could strengthen intermolecular interactions via dipole-dipole forces or hydrogen bonding with the urea carbonyl . In contrast, chlorophenyl-substituted ureas (e.g., ) exhibit distinct hydrogen-bonding patterns. For example, 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea forms 1D chains via N–H⋯O interactions, stabilized by weak C–H⋯Cl contacts .

Biological Activity :

- Urea derivatives with nitrophenyl groups (e.g., ) have demonstrated cytokinin-like and bacteriostatic activities. The absence of nitro or chloro groups in the target compound may shift its bioactivity profile toward alternative mechanisms.

Crystallographic Considerations: Substituted ureas often crystallize in planar arrangements due to urea’s hydrogen-bonding motifs. For instance, the dihedral angle between phenyl rings in is 8.70°, promoting tight packing. The cyano group in the target compound could further influence crystal symmetry and solubility.

Méthodes De Préparation

Classical Synthetic Route: Isocyanate-Amine Coupling

The most straightforward and commonly reported method for preparing 1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea involves the reaction of 3-cyanophenyl isocyanate with propargyl amine . This approach leverages the high reactivity of isocyanates towards nucleophilic amines to form urea linkages.

Reaction Scheme :

$$

\text{3-cyanophenyl isocyanate} + \text{propargyl amine} \rightarrow \text{this compound}

$$Mechanism : The nucleophilic amine attacks the electrophilic carbon of the isocyanate group, forming a tetrahedral intermediate that rearranges to yield the urea derivative.

Conditions : Typically conducted at ambient or slightly elevated temperatures in an inert solvent such as dichloromethane or tetrahydrofuran (THF). Reaction times vary but often complete within a few hours.

Advantages : High specificity, good yields, and straightforward purification.

Supporting Data : Vulcanchem reports this synthesis as the standard preparation method for this compound, highlighting its efficiency and reproducibility.

Reaction Optimization and Characterization

Spectroscopic Characterization :

The product is typically characterized by spectroscopic methods:Purification :

Typically involves extraction, washing, drying, and chromatographic techniques such as flash chromatography on silica gel with hexane/ethyl acetate gradients.

Summary Table of Preparation Methods

Research Findings and Practical Notes

The direct reaction of 3-cyanophenyl isocyanate with propargyl amine remains the most practical and widely used method for synthesizing this compound due to its simplicity and efficiency.

Alternative methods developed for urea derivatives emphasize safer, greener chemistry but require adaptation and optimization for this specific compound.

Analytical characterization confirms the structural integrity and purity of the synthesized compound, essential for subsequent applications in medicinal chemistry or materials science.

Handling of isocyanates demands strict safety precautions due to their toxicity and reactivity.

Q & A

Q. What are the recommended synthetic routes and purification methods for 1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea?

The synthesis typically involves reacting 3-cyanophenyl isocyanate with propargylamine under anhydrous conditions in dichloromethane or tetrahydrofuran. Key parameters include maintaining a nitrogen atmosphere, controlled temperature (0–25°C), and stoichiometric excess of isocyanate to ensure complete urea bond formation. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization using ethanol/water mixtures. Yield optimization requires precise control of reaction time and exclusion of moisture .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs a combination of techniques:

- NMR spectroscopy (¹H/¹³C) to confirm the urea linkage and substituent positions.

- High-resolution mass spectrometry (HRMS) for molecular weight verification (e.g., observed [M+H]⁺ at m/z 385.1774 vs. calculated 385.1777 ).

- X-ray crystallography (if crystalline) using SHELXL for refinement, with hydrogen-bonding networks analyzed to validate intermolecular interactions .

Advanced Research Questions

Q. How can synthetic protocols be optimized for enhanced solubility or bioactivity?

Modifications include:

- Introducing polar substituents (e.g., hydroxyl or amine groups) to improve aqueous solubility.

- Employing continuous flow reactors for scalable synthesis with reduced side products .

- Screening solvent systems (e.g., DMF/THF mixtures) to stabilize reactive intermediates during coupling steps .

Q. What strategies resolve contradictions in crystallographic data during refinement?

Discrepancies in hydrogen-bonding or torsional angles are addressed by:

- Re-examining data collection parameters (e.g., resolution, completeness >99% ).

- Using SHELXL’s restraints for disordered regions and validating thermal displacement parameters.

- Cross-validating with spectroscopic data to ensure molecular geometry aligns with experimental NMR/IR results .

Q. What computational methods are suitable for mechanistic studies of its biological activity?

- Molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases).

- Density Functional Theory (DFT) to model electronic properties influencing reactivity.

- Molecular dynamics simulations (GROMACS) to assess stability in biological membranes .

Q. How does substituent variation impact structure-activity relationships (SAR) in pharmacological studies?

- The 3-cyanophenyl group enhances π-π stacking with aromatic residues in enzyme active sites, while the propargyl moiety allows click chemistry modifications for probe synthesis.

- Comparative studies with analogues (e.g., chloro or fluoro substituents) reveal that electron-withdrawing groups improve target selectivity but may reduce solubility .

Q. How should conflicting biological activity data (e.g., apoptosis rates) be interpreted across studies?

Discrepancies often arise from:

- Cell line specificity : Sensitivity variations (e.g., breast cancer vs. leukemia cells ).

- Assay conditions : Differences in concentration ranges (IC₅₀ values) or incubation times.

- Validation : Confirmatory Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and dose-response curve replication .

Methodological Notes

- Crystallography : For twinned crystals, use SHELXD for phasing and Olex2 for visualization .

- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and normalize data to cell viability metrics (MTT assay) .

- Data Reproducibility : Archive raw spectral and crystallographic data in repositories like PubChem or CCDC for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.